(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C8H9BF3NO2, and it is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various reduced derivatives of the trifluoroethyl group.
Substitution: Coupled products with various aryl or vinyl groups.
Scientific Research Applications
(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this process, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The trifluoroethyl group and pyridine ring provide stability and reactivity to the compound, making it an effective reagent in various synthetic applications .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 3-Pyridinylboronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison: (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain coupling reactions compared to its analogs like 2-(Trifluoromethyl)pyridine-5-boronic acid and 3-Pyridinylboronic acid . Additionally, the trifluoroethyl group enhances the compound’s stability and solubility in organic solvents, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C7H7BF3NO2 |
---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[5-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)2-5-1-6(8(13)14)4-12-3-5/h1,3-4,13-14H,2H2 |
InChI Key |
AHPOGZWUWDBHEH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)CC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.